2-[N-(BUTAN-2-YL)-1-(2-FLUOROPHENYL)FORMAMIDO]-N-[(4-FLUOROPHENYL)METHYL]-N-[(5-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-[N-(BUTAN-2-YL)-1-(2-FLUOROPHENYL)FORMAMIDO]-N-[(4-FLUOROPHENYL)METHYL]-N-[(5-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with fluorine atoms and a thiophene ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(BUTAN-2-YL)-1-(2-FLUOROPHENYL)FORMAMIDO]-N-[(4-FLUOROPHENYL)METHYL]-N-[(5-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic Substitution: Introduction of fluorine atoms through nucleophilic substitution reactions.
Amidation: Formation of the benzamide core via amidation reactions.
Thiophene Substitution: Incorporation of the thiophene ring through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(BUTAN-2-YL)-1-(2-FLUOROPHENYL)FORMAMIDO]-N-[(4-FLUOROPHENYL)METHYL]-N-[(5-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[N-(BUTAN-2-YL)-1-(2-FLUOROPHENYL)FORMAMIDO]-N-[(4-FLUOROPHENYL)METHYL]-N-[(5-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(BUTAN-2-YL)-1-(2-FLUOROPHENYL)FORMAMIDO]-N-[(4-FLUOROPHENYL)METHYL]-N-[(5-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluoro phenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
- 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
Uniqueness
2-[N-(BUTAN-2-YL)-1-(2-FLUOROPHENYL)FORMAMIDO]-N-[(4-FLUOROPHENYL)METHYL]-N-[(5-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of fluorine atoms and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
5921-01-7 |
---|---|
Molecular Formula |
C26H28F2N2O2S |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-butan-2-yl-2-fluoro-N-[2-[(4-fluorophenyl)methyl-[(5-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C26H28F2N2O2S/c1-4-18(2)30(26(32)23-7-5-6-8-24(23)28)17-25(31)29(16-22-14-9-19(3)33-22)15-20-10-12-21(27)13-11-20/h5-14,18H,4,15-17H2,1-3H3 |
InChI Key |
NAQJBXYGAYIONE-UHFFFAOYSA-N |
SMILES |
CCC(C)N(CC(=O)N(CC1=CC=C(C=C1)F)CC2=CC=C(S2)C)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
CCC(C)N(CC(=O)N(CC1=CC=C(C=C1)F)CC2=CC=C(S2)C)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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